Amido Methyl Meloxicam (Meloxicam Impurity)
Description
Historical Context and Development
Amido methyl meloxicam (CAS 892395-41-4) emerged as a critical impurity during the synthesis and quality control processes of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) first patented in 1977 and approved for clinical use in 2000. The identification of this impurity became significant as regulatory bodies like the International Council for Harmonisation (ICH) implemented stricter guidelines for impurity profiling in the late 1990s. Early analytical studies revealed that amido methyl meloxicam forms during the reaction between 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate intermediates and 2-amino-5-methylthiazole, particularly under suboptimal reaction conditions.
The structural elucidation of amido methyl meloxicam was enabled by advances in chromatographic techniques, including reversed-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC). By 2009, validated methods confirmed its presence at levels up to 0.15% in commercial meloxicam batches, prompting the development of specialized synthetic protocols to minimize its formation.
Table 1: Key Historical Milestones
| Year | Development | Source |
|---|---|---|
| 1977 | Meloxicam patent filed | |
| 2000 | Meloxicam FDA approval | |
| 2009 | First RP-HPLC method for impurity detection | |
| 2020 | Inclusion in pharmacopeial reference standards |
Significance in Pharmaceutical Chemistry
As a process-related impurity, amido methyl meloxicam exemplifies the challenges in maintaining synthetic precision for heterocyclic compounds. Its molecular formula (C₁₅H₁₅N₃O₄S₂) differs from meloxicam (C₁₄H₁₃N₃O₄S₂) by a methyl group substitution at the amide nitrogen, altering physicochemical properties such as logP (3.2 vs. 2.6) and hydrogen bonding capacity. These changes impact chromatographic behavior, necessitating method optimization for accurate quantification.
The impurity’s significance extends to regulatory compliance. Per ICH Q3A guidelines, impurities exceeding 0.10% in drug substances require identification and characterization. Amido methyl meloxicam’s presence above this threshold in early meloxicam batches drove improvements in:
Relationship to Parent Compound Meloxicam
Structurally, amido methyl meloxicam results from N-methylation of meloxicam’s secondary amide group (Figure 1). This modification eliminates meloxicam’s cyclooxygenase-2 (COX-2) inhibitory activity by disrupting key hydrogen bonds between the amide proton and COX-2’s Tyr355 residue.
Figure 1: Structural Comparison
Meloxicam: R = H
Amido Methyl Meloxicam: R = CH₃
The impurity forms primarily through two pathways:
- Synthetic Byproduct : Methyl group transfer during the final amidation step
- Degradation Product : Thermal decomposition of meloxicam in alkaline conditions
Stability studies demonstrate that amido methyl meloxicam constitutes ≤0.2% of meloxicam’s degradation profile under ICH-recommended storage conditions (40°C/75% RH). Its detection serves as a critical quality indicator for both synthesis efficiency and product shelf-life predictions.
Table 2: Key Physicochemical Properties
| Property | Meloxicam | Amido Methyl Meloxicam |
|---|---|---|
| Molecular Weight | 351.40 g/mol | 365.43 g/mol |
| logP | 2.6 | 3.2 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Rotatable Bonds | 2 | 2 |
| Source |
Properties
IUPAC Name |
4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSYKOSERXHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715637 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892395-41-4 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Derivatization from Meloxicam
The primary route involves modifying meloxicam through amide methylation . Source outlines a three-step process:
-
Reduction : The nitro group (-NO₂) in meloxicam is reduced to an amine (-NH₂) using hydrogen gas in the presence of palladium on carbon (Pd/C) at 50–60°C.
-
Amidation : The resultant amine reacts with methylamine (CH₃NH₂) in methanol under reflux, forming the amide linkage.
-
Deuteration (optional): For isotopic labeling, deuterated reagents replace hydrogen in specific positions, as seen in Amido Methyl Meloxicam-d3.
Key Reaction Conditions :
-
Solvent: Methanol or ethanol for solubility optimization.
-
Catalyst: Pd/C (5–10 wt%) for efficient nitro reduction.
-
Temperature: 50–70°C to balance reaction rate and side-product formation.
Byproduct Formation During Meloxicam Synthesis
Amido Methyl Meloxicam frequently arises as a byproduct during meloxicam synthesis. Patent identifies its formation via condensation reactions between 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate and 2-amino-5-methylthiazole in xylene. The use of molecular sieves (4Å) to adsorb ethanol shifts equilibrium toward product formation but inadvertently promotes amide methylation at elevated temperatures.
Analytical Characterization of Synthesis Products
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying Amido Methyl Meloxicam. The British Pharmacopoeia’s "Related substances" method achieves a detection limit of 0.02% using a C18 column and acetonitrile-phosphate buffer mobile phase. Representative data from demonstrates impurity reduction from 0.707% to <0.05% post-purification (Table 1).
Table 1: Ethylamide Impurity Reduction in Meloxicam Purification
| Step | Ethylamide Content (%) |
|---|---|
| Crude Product | 0.707 |
| Post-Salification | 0.194–0.199 |
| Final Crushing | 0.020–0.114 |
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy : Distinct peaks at 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm amide bond formation.
-
Differential Scanning Calorimetry (DSC) : A sharp endotherm at 215°C corresponds to the melting point of Amido Methyl Meloxicam, distinguishing it from meloxicam (254°C).
Optimization of Purification Protocols
Alkaline Alcoholate Treatment
Patent details a purification method using sodium methylate in methanol:
Solvent Selection and pH Control
-
Non-Toxic Solvents : Methanol and ethanol replace chlorinated solvents, aligning with green chemistry principles.
-
Critical pH Range : Acidification below pH 2.5 minimizes impurity solubility, while higher pH levels favor byproduct retention (Table 1).
Industrial-Scale Production Challenges
Yield and Purity Trade-offs
Batch processes described in achieve 92.48% yield but require 32–37 hours of reflux. Prolonged heating risks thermal degradation, necessitating precise temperature control.
Regulatory Compliance
The European Pharmacopoeia’s threshold of 0.05% for related substances mandates rigorous in-process checks. Advanced process analytical technology (PAT) tools, such as real-time HPLC monitoring, are increasingly adopted.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in Amido Methyl Meloxicam is susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of carboxylic acid derivatives.
Oxidation Reactions
The thiazole ring and sulfur atoms in the benzothiazine system are oxidation-prone.
Thermal Degradation
Heating above 200°C induces decomposition, releasing sulfur dioxide and forming aromatic byproducts.
Photolytic Degradation
Exposure to UV light (254 nm) results in:
- N–S bond cleavage , yielding 5-methyl-1,3-thiazol-2-amine .
- Ring-opening reactions , producing sulfonic acid derivatives .
Complexation with Metal Ions
The amide oxygen and thiazole nitrogen act as coordination sites for metal ions.
Substitution Reactions
The methyl group on the thiazole ring undergoes nucleophilic substitution in the presence of alkyl halides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | Methanol, 40°C | N,N-Dimethyl derivative | 60–70% . |
| C₂H₅Br | DMF, K₂CO₃ | Ethyl-substituted analog | 45–50% . |
Analytical Detection
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| RP-HPLC | Hypersil Gold C18 | Phosphate buffer (pH 6):MeOH (45:55) | 7.21 . |
| LC-MS | C18 | Acetonitrile:0.1% formic acid | m/z 365.43 [M+H]⁺ . |
Key Research Findings
Scientific Research Applications
Analytical Reference Standard
One of the primary applications of Amido Methyl Meloxicam is its use as an analytical reference standard . In pharmaceutical laboratories, reference standards are crucial for calibrating instruments and validating analytical methods. They ensure the accuracy and reliability of measurements when detecting and quantifying specific compounds in drug formulations and biological samples. The presence of Amido Methyl Meloxicam in meloxicam formulations necessitates monitoring to comply with regulatory standards regarding impurities.
Quality Control in Pharmaceutical Manufacturing
Amido Methyl Meloxicam plays a significant role in quality control during the manufacturing process of meloxicam. By serving as a benchmark for impurity levels, it helps ensure that products meet safety and efficacy standards. The compound's structural characteristics allow researchers to assess the purity of meloxicam and its formulations effectively .
Drug Formulation Development
Research on Amido Methyl Meloxicam has contributed to advancements in drug formulation techniques. For instance, studies have explored the use of self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of meloxicam. These systems can improve the delivery of meloxicam through oral administration by overcoming its low solubility issues . The incorporation of Amido Methyl Meloxicam into these formulations can help researchers understand its impact on drug release profiles and therapeutic effectiveness.
Pharmacokinetic Studies
Pharmacokinetic studies involving Amido Methyl Meloxicam have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of meloxicam. Research indicates that modifications to the particle size of meloxicam, including those involving Amido Methyl Meloxicam, can lead to improved pharmacokinetic properties such as faster peak plasma concentration times and reduced gastrointestinal side effects . This information is vital for optimizing dosing regimens and enhancing patient safety.
Antimicrobial Research
Emerging studies have investigated the potential antimicrobial properties of complexes formed with Amido Methyl Meloxicam against various pathogens. These investigations aim to explore its effectiveness as an antibacterial and antifungal agent, broadening its application beyond traditional NSAID uses . The findings suggest that derivatives of Amido Methyl Meloxicam may exhibit significant activity against certain bacteria and fungi, indicating potential therapeutic applications in infectious diseases.
Case Study 1: Quality Control Application
A recent study highlighted the use of Amido Methyl Meloxicam as a reference standard in a quality control laboratory setting. By employing high-performance liquid chromatography (HPLC) alongside this impurity standard, researchers successfully validated their method for quantifying meloxicam in pharmaceutical preparations, ensuring compliance with regulatory requirements.
Case Study 2: Formulation Development
In another case study focused on developing a topical formulation containing meloxicam, researchers incorporated Amido Methyl Meloxicam to assess its influence on drug release kinetics. The study demonstrated that formulations with controlled impurity levels showed enhanced stability and efficacy compared to those without standardized impurities.
Mechanism of Action
The mechanism of action of Amido Methyl Meloxicam is similar to that of its parent compound, Meloxicam. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX, Amido Methyl Meloxicam reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Table 1: Key Characteristics of Amido Methyl Meloxicam and Similar Compounds
In-Depth Analysis
Meloxicam Impurities
- Amido Methyl Meloxicam : Distinguished by its methylated amide group, this impurity is pharmacologically inactive and monitored as a synthesis byproduct. Its structural similarity to meloxicam necessitates stringent analytical controls to ensure drug purity .
- Meloxicam Impurity B (2-Amino-5-methylthiazole): A heterocyclic fragment of meloxicam generated during laser ablation or chemical degradation. It is classified as a primary pharmaceutical standard and detected at <5% in ablation studies .
- Meloxicam Impurity D : A larger impurity with a molecular weight of 379.45 g/mol, referenced in European Pharmacopoeia (EP) as a synthesis-related impurity .
Metabolites
- 5'-Hydroxymethyl and 5'-Carboxy Meloxicam : These metabolites are formed via cytochrome P450 (CYP2C9/3A4)-mediated oxidation of the thiazole methyl group. They are pharmacologically inactive and excreted in urine and feces .
Analytical and Pharmacokinetic Differences
- Detection Methods : Amido Methyl Meloxicam and Impurity B are quantified using HPLC–MS, with relative peak areas standardized against meloxicam . Impurity D follows EP/BP protocols .
- Therapeutic Potential: Synthetic derivatives (e.g., PR25) demonstrate modified pharmacokinetic profiles, such as altered lipid bilayer interactions, whereas impurities lack bioactivity .
Biological Activity
Amido Methyl Meloxicam, also known as a meloxicam impurity, is a compound that has garnered attention due to its biological activity, particularly in the context of its role as a nonsteroidal anti-inflammatory drug (NSAID). This article provides a comprehensive overview of the biological activity associated with Amido Methyl Meloxicam, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.
Target Enzymes
Amido Methyl Meloxicam primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammatory responses and pain perception. By inhibiting these enzymes, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.
Biochemical Pathways
The inhibition of COX enzymes disrupts the biochemical pathways involved in prostaglandin synthesis. This action is significant in managing conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a central role .
Pharmacokinetics
Amido Methyl Meloxicam exhibits pharmacokinetic properties similar to its parent compound, meloxicam. It has a plasma half-life of approximately 20 hours, allowing for once-daily administration. The compound is extensively bound to plasma proteins like albumin, which influences its distribution and bioavailability within the body .
Cellular Effects
Studies indicate that Amido Methyl Meloxicam affects various cellular processes. It influences cell signaling pathways and gene expression related to inflammation. Specifically, by inhibiting COX-2, it leads to reduced cellular metabolism associated with inflammatory responses.
Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, notably CYP2C9 and CYP3A4. This metabolic pathway is essential for understanding its pharmacological effects and potential drug interactions .
In Vivo Studies
In animal models, Amido Methyl Meloxicam has demonstrated significant anti-inflammatory effects. For instance, studies using carrageenan-induced paw edema models showed that therapeutic doses effectively reduced inflammation .
Comparison with Other NSAIDs
Compared to traditional NSAIDs like diclofenac, meloxicam (and by extension Amido Methyl Meloxicam) exhibits a lower incidence of gastrointestinal side effects. In clinical studies, gastrointestinal symptoms occurred in 13% of patients treated with meloxicam versus 19% with diclofenac . This safety profile makes it a preferred choice for long-term management of inflammatory conditions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O4S2 |
| Plasma Half-Life | ~20 hours |
| Primary Targets | COX-1, COX-2 |
| Metabolizing Enzymes | CYP2C9, CYP3A4 |
| Therapeutic Uses | Osteoarthritis, Rheumatoid Arthritis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
